(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid

描述

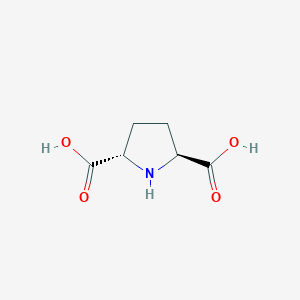

Structure

2D Structure

属性

IUPAC Name |

(2S,5S)-pyrrolidine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSPYPKBXRBNP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471605 | |

| Record name | (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81702-31-0 | |

| Record name | (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Five-Step Synthesis via Electrochemical Oxidation (Marine Natural Product Route)

A notable method reported involves a five-step synthesis starting from a methyl ester of BOC-protected (S)-proline derivative. The key steps are:

- Stereoselective electrochemical oxidation to introduce functionality at the 5-position.

- Nucleophilic substitution (S_N2) of a cyano group with methoxy to install the carboxymethyl moiety.

- Final hydrolysis of ester and protecting groups to yield (2S,5S)-pyrrolidine-2,5-dicarboxylic acid.

This route achieves an overall yield of approximately 13%, reflecting the complexity of maintaining stereochemistry and functional group transformations.

Intramolecular Diels-Alder Reaction of Acylnitroso Derivatives

For the closely related (2R,5R) enantiomer, a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline has been employed. This method is adaptable to the (2S,5S) isomer by using the appropriate chiral starting materials. The reaction conditions are optimized to favor the desired stereochemistry, followed by hydrolysis to yield the dicarboxylic acid.

Enzymatic Resolution and Asymmetric Synthesis

Enzymatic methods and asymmetric synthesis have been explored to introduce chirality into the pyrrolidine ring. For example, 1,3-dipolar cycloaddition reactions followed by enzymatic resolution can yield optically pure cycloadducts, which are then converted into the target dicarboxylic acid. This approach leverages biocatalysis for stereochemical control.

Hydrolysis of Dimethyl Ester Intermediates

A common preparative step involves synthesizing dimethyl esters of the compound via literature methods, followed by acid hydrolysis to obtain the free dicarboxylic acid. This two-step approach allows purification and characterization of intermediates, facilitating stereochemical verification before final deprotection.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Starting Material | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|---|

| Electrochemical oxidation + S_N2 substitution + hydrolysis | 5 steps | BOC-protected (S)-proline methyl ester | ~13% overall | High, via stereoselective oxidation | Complex, low yield but stereoselective |

| Intramolecular Diels-Alder of acylnitroso derivative | Cycloaddition + hydrolysis | N-sorbyl-L-proline derivative | Moderate | High, stereospecific cycloaddition | Adaptable to (2S,5S) isomer |

| Enzymatic resolution after 1,3-dipolar cycloaddition | Cycloaddition + enzymatic resolution | Achiral precursors | Variable | High, enzymatic stereocontrol | Biocatalytic approach |

| Dimethyl ester synthesis + acid hydrolysis | Esterification + hydrolysis | Chiral pyrrolidine derivatives | High (stepwise) | Maintained by chiral starting materials | Allows intermediate purification |

Research Findings on Stereochemical Integrity and Optimization

- Stereochemical purity is confirmed by NMR spectroscopy (both ^1H and ^13C), optical rotation measurements, chiral HPLC, and sometimes X-ray crystallography.

- Reaction conditions such as solvent polarity, temperature, and additives (e.g., Brønsted acids or bases) are critical for optimizing yield and enantiomeric excess, especially in catalytic applications of the compound.

- Computational studies support the stereoselectivity observed in synthetic steps, particularly in cycloaddition and organocatalytic reactions, by modeling transition states and steric interactions.

- Industrial scale-up efforts focus on continuous flow reactors to improve efficiency and reproducibility, although detailed industrial protocols remain proprietary.

化学反应分析

Types of Reactions: (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters, amides, or other functionalized derivatives.

科学研究应用

Organic Synthesis

Chiral Building Block:

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid serves as a valuable chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into synthetic pathways is crucial for creating compounds with specific stereochemical configurations that are often required in pharmaceuticals and agrochemicals .

Asymmetric Synthesis:

The compound acts as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of products formed in various reactions such as aldol and Mannich reactions. This property is particularly important in drug development, where the biological activity of compounds can depend significantly on their stereochemistry .

Medicinal Chemistry

Drug Development:

Research indicates that this compound may play a role in the development of novel therapeutic agents. Its incorporation into peptides and proteins can impart specific conformational properties that enhance biological activity . The compound has been studied for its potential roles in various biological systems and as a precursor for biologically active molecules.

Biological Activities:

Studies have shown that this compound can exhibit various biological activities, including acting as an efficient chiral organocatalyst in asymmetric reactions. It has been implicated in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic, highlighting its significance in medicinal chemistry .

Enzyme Modulation

This compound has been investigated for its ability to modulate enzyme activities. Interaction studies reveal its effectiveness in enhancing reaction rates and selectivity in organocatalytic reactions. This modulation is critical for understanding how this compound influences biochemical pathways and its potential therapeutic applications .

Case Studies and Research Findings

Recent studies have explored the diverse applications of this compound:

- Anticancer Activity : Researchers synthesized spiro[pyrrolidine-3,3′-oxindoles] that demonstrated significant cytotoxic effects against breast cancer cell lines by inducing apoptotic cell death .

- Diabetes Treatment : A series of pyrrolidine derivatives were developed to inhibit glycosidase enzymes relevant to diabetes management .

- Neuroprotective Effects : Investigations into the neuroprotective properties of pyrrolidine derivatives have shown promise for developing treatments for neurodegenerative diseases .

作用机制

The mechanism of action of (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity for these targets, influencing its overall biological activity.

相似化合物的比较

Key Characteristics:

- Natural Occurrence : Isolated from the red alga Schizymenia dubyi .

- Synthesis : Synthesized via reductive functionalization of amides or a five-step route starting from BOC-protected (S)-proline, involving stereoselective electrochemical oxidation and hydrolysis (13% overall yield) .

- Applications: Organocatalysis: Efficient chiral catalyst for asymmetric aldol and Mannich reactions, leveraging its C2-symmetric structure to achieve high enantioselectivity .

Comparison with Structurally Similar Compounds

Diastereomeric Pyrrolidine Derivatives

(2R,5S)- and other stereoisomers exhibit distinct rotational modes and electronic environments despite similar pKa values (~4.5–5.0 for ammonium groups) .

Pyridine-2,5-dicarboxylic Acid

- Structure : Aromatic pyridine ring with carboxylic acids at 2 and 5 positions.

- Applications :

- Contrast with Pdc :

Pyrrole-2,5-dicarboxylic Acid

Furan-2,5-dicarboxylic Acid (FDCA)

- Structure : Aromatic furan ring with carboxylic acids.

- Applications: Sustainable Polymers: Precursor to bio-based polyesters (e.g., polyethylene furanoate) .

- Contrast with Pdc: Oxidation State: FDCA (100% oxidation) lacks natural analogs, whereas Pdc derives from amino acid metabolism .

Imidazole-4,5-dicarboxylic Acid

- Structure : Aromatic imidazole ring with carboxylic acids.

- Applications :

- Contrast with Pdc :

Comparative Data Table

Research Insights and Challenges

- Stereochemical Sensitivity : Pdc’s catalytic efficiency relies heavily on its (2S,5S) configuration, whereas aromatic analogs depend on electronic and stacking interactions .

- Synthetic Limitations : FDCA and imidazole derivatives face scalability hurdles, while Pdc’s synthesis is low-yielding but well-established .

- Biological vs. Material Applications : Pdc and pyrrole derivatives show biomedical promise, whereas pyridine/furan analogs excel in materials science .

生物活性

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid, also known as (2S,5S)-5-carboxymethylproline, is a chiral dicarboxylic acid derived from the pyrrolidine ring. Its unique stereochemistry and structural properties enable it to play significant roles in various biological and chemical processes. This article explores its biological activity, applications in medicinal chemistry, and potential therapeutic uses.

Structural Characteristics

The compound features two carboxylic acid groups at the 2 and 5 positions of the pyrrolidine ring. This configuration contributes to its chirality, which is crucial for its biological interactions. The compound can be synthesized through various methods that maintain its chiral integrity, emphasizing the importance of stereochemistry in its applications.

| Property | Details |

|---|---|

| Chemical Formula | CHN O |

| Molecular Weight | 145.11 g/mol |

| Chirality | (2S,5S) configuration |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Enantioselective Catalysis : It has been shown to act as an efficient chiral organocatalyst in asymmetric reactions such as Mannich and aldol reactions. These reactions benefit from enhanced enantioselectivity due to the compound's stereochemistry .

- Modulation of Enzyme Activity : The compound interacts with various enzymes and proteins, influencing metabolic pathways. For example, it has been used in organocatalytic reactions that enhance reaction rates and selectivity.

- Biosynthesis Precursor : It plays a role in the biosynthesis of carbapenem antibiotics, highlighting its significance in medicinal chemistry.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activities against various strains.

- Neuroprotective Effects : Its structural characteristics may contribute to protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Its ability to act as a substrate or inhibitor for enzymes is influenced by its stereochemistry, which affects binding affinity and specificity .

Case Studies and Research Findings

Several studies have highlighted the compound's versatility and potential applications:

- A study demonstrated the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides using microbial catalysts, yielding enantiomerically pure products with high selectivity .

- Research on asymmetric Mannich reactions showed that this compound could facilitate direct synthesis pathways with high efficiency and selectivity .

常见问题

Q. What are the common synthetic routes for (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, and how do they ensure stereochemical control?

The compound is synthesized via two primary approaches:

- Reductive functionalization of amides : A key step involves the stereoselective reduction of N-carbamoylpyroglutamate derivatives under controlled conditions, enabling retention of the (2S,5S) configuration .

- Natural product isolation : The compound can be isolated from the red alga Schizymenia dubyi, followed by hydroxylation and decarboxylation steps to refine stereochemistry . Methodological validation includes NMR (1H/13C) and chiral HPLC to confirm enantiopurity.

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

- Single-crystal XRD : Resolves bond lengths, angles, and hydrogen-bonding networks, with refinement using programs like SHELX-90 for phase annealing in larger structures .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) in the crystal lattice .

- DFT calculations : Correlate experimental geometric parameters with theoretical models to validate stereoelectronic effects .

Q. What analytical techniques are critical for verifying the purity and configuration of this compound?

Beyond standard NMR and FT-IR:

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Polarimetry : Measures optical rotation to verify enantiomeric excess.

- X-ray crystallography : Provides unambiguous proof of absolute configuration .

Advanced Research Questions

Q. How does this compound function as an organocatalyst in asymmetric aldol reactions?

The compound acts as a bifunctional catalyst:

- The carboxylic acid groups activate electrophiles (e.g., ketones) via hydrogen bonding, while the pyrrolidine nitrogen deprotonates nucleophiles (e.g., enolates), enabling enantioselective C–C bond formation .

- Experimental optimization involves solvent screening (e.g., DMSO vs. THF) and temperature control to achieve >90% ee in aldol adducts .

Q. What strategies address contradictions in catalytic performance data across different studies?

Discrepancies in yield or selectivity may arise from:

- Solvent polarity effects : Polar aprotic solvents enhance hydrogen-bonding interactions but may reduce substrate solubility.

- Substrate scope limitations : Bulky substituents on aldehydes/ketones can sterically hinder transition states.

- Methodological calibration : Cross-validation using standardized substrates (e.g., cyclohexanone/4-nitrobenzaldehyde) is recommended .

Q. How is this compound utilized in designing metal-organic frameworks (MOFs) or coordination polymers?

As a dicarboxylate ligand:

- Lanthanide-based MOFs : The compound coordinates with Eu³+/Tb³+ ions to form luminescent thermometers, leveraging energy transfer between metal centers .

- Proton-conductive polymers : Its rigid backbone and H-bonding capacity enhance proton conductivity in anhydrous environments (e.g., fuel cell membranes) . Synthesis requires pH control (4–6) to balance ligand deprotonation and metal-ligand stoichiometry .

Q. What advanced methodologies resolve challenges in isolating enantiopure derivatives?

- Dynamic kinetic resolution (DKR) : Combines racemization and selective crystallization under acidic conditions .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .

- Chiral chromatography : Preparative HPLC with amylose-based columns achieves baseline separation of diastereomers .

Q. How do thermal stability studies inform applications in material science?

Thermogravimetric analysis (TGA) of coordination polymers reveals:

- Decomposition thresholds : Most derivatives are stable up to 250°C, making them suitable for high-temperature catalysis .

- Phase transitions : Differential scanning calorimetry (DSC) identifies glass transitions or crystallinity changes impacting proton conductivity .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., catalytic efficiency vs. solvent polarity), systematic DOE (Design of Experiments) protocols isolate variables such as temperature, solvent, and catalyst loading .

- Safety Protocols : While commercial safety data for this specific compound are limited, analogous dicarboxylic acids (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) recommend PPE for handling due to respiratory and skin irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。